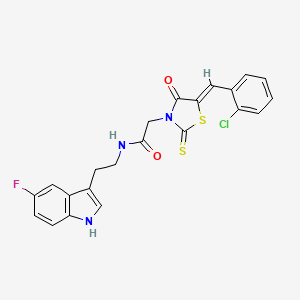

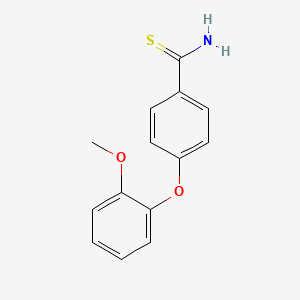

4-(2-Methoxyphenoxy)benzene-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

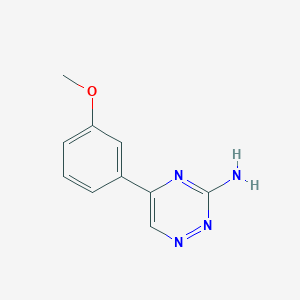

The compound 4-(2-Methoxyphenoxy)benzene-1-carbothioamide is a chemical of interest due to its structural features and potential applications. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative. For instance, the paper titled "4-Methoxybenzenecarbothioamide" describes a structurally similar compound, 4-Methoxybenzenecarbothioamide, which features a methoxy group and a carbothioamide group attached to a benzene ring. This compound forms dimers through intermolecular hydrogen bonds, which could suggest similar behavior in 4-(2-Methoxyphenoxy)benzene-1-carbothioamide.

Synthesis Analysis

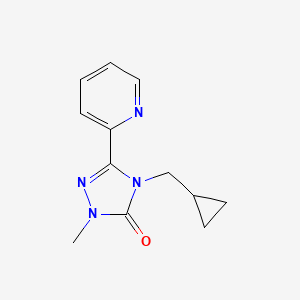

The synthesis of related compounds often provides a foundation for the synthesis of new derivatives. Although the exact synthesis of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide is not detailed in the provided papers, the synthesis of a related compound, 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, is described in the first paper . This synthesis involves starting from benzaldehyde and achieving a 60% overall yield. Such methodologies could potentially be adapted for the synthesis of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide by considering the functional groups and the core structure of the target molecule.

Molecular Structure Analysis

The molecular structure of 4-Methoxybenzenecarbothioamide provides valuable insights into the possible conformation of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide . The asymmetric unit of the title compound contains two independent molecules with methoxy groups in opposite orientations. The carbothioamide groups are tilted relative to the benzene rings, indicating that the molecule may have a non-planar structure. This information can be extrapolated to hypothesize about the molecular conformation of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide, which may also exhibit a similar tilt due to the presence of the carbothioamide group.

Chemical Reactions Analysis

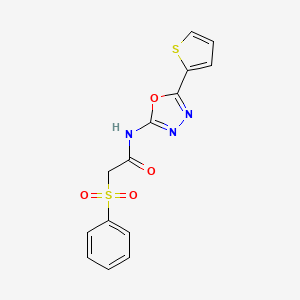

The chemical reactions of related compounds can shed light on the reactivity of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide. The first paper discusses photochemical and acid-catalyzed rearrangements of a cyclohexadienone derivative, leading to various products. These reactions involve photorearrangement and protiodesilylative rearrangements. While these specific reactions may not directly apply to 4-(2-Methoxyphenoxy)benzene-1-carbothioamide, they highlight the potential for photochemical behavior and rearrangements in the presence of acid catalysts, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxybenzenecarbothioamide are described in the second paper . The compound forms dimers and chains in the crystal structure through hydrogen bonding, which could influence its melting point, solubility, and other physical properties. These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide, considering the similarities in their molecular structures.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Hydrogen Bonding : The asymmetric unit of the title compound contains two independent molecules with the methoxy groups oriented in opposite conformations. The molecules form dimers via intermolecular N—H⋯S hydrogen bonds, resulting in eight-membered rings. These dimers are linked by C—H⋯O hydrogen bonds into chains along the c-axis, which interact through intermolecular N—H⋯S hydrogen bonds, generating eight-membered rings of a different motif (Ali, Hameed, Luqman, Akhtar, & Parvez, 2010).

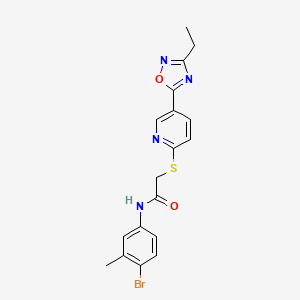

Anticancer and Antioxidant Potential : Benzene sulfonamide derivatives, including 4-(2-Methoxyphenoxy)benzene-1-carbothioamide, have been explored for their potential use as anticancer agents. Two derivatives showed potent anticancer effects against MCF-7 breast carcinoma cell lines and were characterized using spectral techniques. Molecular docking studies were used to analyze their binding energy for the nonbonding interactions against human breast cancer cells (Mohamed, Abdelgawad, Hegab, Hamza, Nagdy, Ahmed, Ahmed, & Ghoneim, 2022).

Chemical Synthesis and Reactions : Studies have been conducted on the preparation and reaction processes involving 4-(2-Methoxyphenoxy)benzene-1-carbothioamide and related compounds. These include various synthesis methods and understanding the reaction mechanisms in different conditions (Buck & Song, 2005).

Dipole Moments and Molecular Conformations : Research on arenecarbothioamides, which includes compounds like 4-(2-Methoxyphenoxy)benzene-1-carbothioamide, has focused on measuring their electric dipole moments in solution and analyzing these data in terms of molecular solute conformations (Pappalardo & Gruttadauria, 1974).

Eigenschaften

IUPAC Name |

4-(2-methoxyphenoxy)benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-16-12-4-2-3-5-13(12)17-11-8-6-10(7-9-11)14(15)18/h2-9H,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCNACOAZUKIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenoxy)benzene-1-carbothioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2504511.png)

![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)

![N-(3,4-dimethoxyphenethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2504522.png)

![2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2504524.png)